Intricarene

Description

Contextualization within Marine Natural Products Chemistry

The marine environment, covering over 70% of the Earth's surface, is a reservoir of immense biological and chemical diversity. nih.govoup.com Marine natural products chemistry is the field dedicated to the isolation, structure elucidation, and study of these unique chemical entities produced by a wide range of organisms, including sponges, corals, algae, and microorganisms. geomar.deresearchgate.net These compounds, often referred to as secondary metabolites, are not essential for the organism's basic survival but play crucial roles in defense, communication, and adaptation to their environment. geomar.de

The chemical structures of marine natural products are often novel and complex, reflecting the unique evolutionary pressures of marine ecosystems. geomar.de This structural novelty makes them a compelling source for scientific investigation. nih.gov Researchers in this field utilize advanced spectrometric and separation techniques to identify these compounds, which are often present in minute quantities. nih.govacs.org The study of marine natural products is a multidisciplinary endeavor, integrating chemistry, biology, ecology, and pharmacology to uncover molecules with potential applications. geomar.deresearchgate.net

Significance of Diterpenoids in Chemical Biology Research

Diterpenoids are a major class of natural products built from four isoprene (B109036) units, resulting in a C20 skeleton. wikipedia.orgontosight.ai They are biosynthesized by a variety of organisms, including plants, fungi, and marine life. wikipedia.orgmdpi.comjmb.or.kr This class of compounds is characterized by an enormous diversity of chemical structures, ranging from simple linear molecules to complex polycyclic architectures. mdpi.comjmb.or.kr

The structural complexity of diterpenoids is matched by their broad spectrum of biological activities. mdpi.comresearchgate.net In chemical biology research, diterpenoids are valued for their ability to modulate key biological pathways. researchgate.net They have been shown to possess a range of properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. ontosight.airesearchgate.netnih.gov This has led to the investigation of numerous diterpenoids as potential starting points for the development of new therapeutic agents. mdpi.comjmb.or.kr Compounds like the taxanes, a well-known group of diterpenoids, are used in chemotherapy. wikipedia.org The diverse biological functions and complex structures of diterpenoids make them valuable tools for probing biological systems and for discovering new molecular targets. researchgate.net

Overview of Intricarene's Discovery and Initial Characterization

This compound was first isolated from the Caribbean gorgonian octocoral, Pseudopterogorgia kallos. acs.orgnih.gov Its discovery was the result of a screening program investigating marine invertebrate extracts for novel secondary metabolites. acs.org The isolation process involved the extraction of the coral's tissue followed by fractionation of the crude extract. acs.org

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). acs.orgnih.gov The final, complex structure was unequivocally confirmed by X-ray diffraction analysis. acs.orgnih.gov

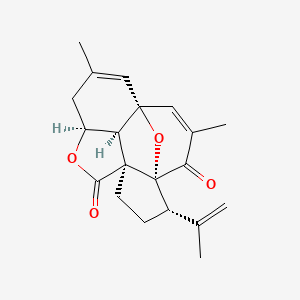

This compound is characterized by an unprecedented, highly entangled trispiropentacyclic carbon skeleton. acs.org Its unique structure features an 8-oxabicyclo[3.2.1]octane ring system and three spirocyclic centers. acs.orgnih.gov This novel architecture distinguishes this compound as the first member of a new structural class of diterpenes. acs.org While it shares some distant structural similarities with dolastane and guanacastepene diterpenes, its core structure is unique. acs.org The proposed biogenesis of this compound is thought to involve a transannular [5+2] cycloaddition reaction of a furanocembranoid precursor, bipinnatin (B14683477) J. uni-muenchen.deacs.orglookchem.com

Structure

3D Structure

Properties

Molecular Formula |

C20H22O4 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(1R,5R,6S,9S,12S,16S)-3,14-dimethyl-6-prop-1-en-2-yl-11,17-dioxapentacyclo[7.6.1.11,5.05,9.012,16]heptadeca-2,14-diene-4,10-dione |

InChI |

InChI=1S/C20H22O4/c1-10(2)13-5-6-19-15-14(23-17(19)22)7-11(3)8-18(15)9-12(4)16(21)20(13,19)24-18/h8-9,13-15H,1,5-7H2,2-4H3/t13-,14-,15-,18+,19+,20-/m0/s1 |

InChI Key |

HCZKOYIAXQIACP-DRZXCDEASA-N |

Isomeric SMILES |

CC1=C[C@]23C=C(C(=O)[C@@]4(O2)[C@@H](CC[C@]45[C@H]3[C@H](C1)OC5=O)C(=C)C)C |

Canonical SMILES |

CC1=CC23C=C(C(=O)C4(O2)C(CCC45C3C(C1)OC5=O)C(=C)C)C |

Synonyms |

intricarene |

Origin of Product |

United States |

Natural Occurrence and Isolation Context of Intricarene

Identification from Marine Invertebrates (e.g., Pseudopterogorgia kallos)

Intricarene was first brought to scientific attention through its isolation from the Caribbean gorgonian octocoral, Pseudopterogorgia kallos. researchgate.netwikipedia.org Gorgonian corals, also known as sea fans and sea whips, are known to be prolific producers of a diverse array of secondary metabolites, with diterpenes being a particularly common class of compounds found within these organisms. researchgate.netuni-muenchen.de

The isolation of this compound from P. kallos involved the collection of the organism from its natural reef habitat, followed by extraction using organic solvents. uni-muenchen.de Specifically, it was isolated from the hexane (B92381) extract of a Colombian specimen of P. kallos. researchgate.netuni-muenchen.de The process of identifying and characterizing this compound required the use of sophisticated analytical techniques. Its intricate, highly entangled structure was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). researchgate.netwikipedia.org The definitive three-dimensional arrangement of its atoms was subsequently confirmed by X-ray diffraction analysis. researchgate.netwikipedia.org

The molecular structure of this compound is described as a novel trispiropentacyclic diterpene, meaning it possesses a complex framework of five fused rings with three spiro centers. researchgate.netwikipedia.org This unique carbon skeleton was unprecedented among the vast and diverse class of diterpenoid marine natural products. researchgate.netuni-muenchen.de

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₄ |

| Molar Mass | 326.4 g/mol |

| IUPAC Name | (1R,5R,6S,9S,12S,16S)-3,14-dimethyl-6-prop-1-en-2-yl-11,17-dioxapentacyclo[7.6.1.1¹,⁵.0⁵,⁹.0¹²,¹⁶]heptadeca-2,14-diene-4,10-dione |

| Class | Diterpene |

| Source Organism | Pseudopterogorgia kallos |

This table is interactive. You can sort and filter the data.

Ecological Significance of this compound in its Native Environment

The precise ecological role of this compound in its native marine environment has not been extensively studied, in part due to its limited availability from the natural source. researchgate.net However, based on the well-established chemical ecology of gorgonian corals, it is hypothesized that this compound likely plays a defensive role for Pseudopterogorgia kallos.

Gorgonian corals are sessile organisms, meaning they are fixed in one place, making them vulnerable to predation and overgrowth by competing organisms. To counteract this, they have evolved the ability to produce a wide range of secondary metabolites, including diterpenes, that can act as chemical deterrents. nih.gov These compounds can render the coral's tissues unpalatable or toxic to potential predators, such as fish and invertebrates. nih.gov

While the specific biological activities of this compound are not yet fully characterized, other compounds isolated from Pseudopterogorgia species have demonstrated significant biological effects, including antimalarial and cytotoxic activities against cancer cell lines. researchgate.net This lends support to the hypothesis that this compound is part of the chemical defense arsenal (B13267) of P. kallos.

An interesting aspect of this compound's natural occurrence is the question of its biosynthesis. Some research suggests that this compound may be formed through a photochemical reaction, driven by sunlight in the coral's shallow-water habitat. researchgate.netmarinespecies.org It is proposed that a precursor compound, bipinnatin (B14683477) J, also found in gorgonian corals, could be converted to this compound through a light-induced reaction cascade. researchgate.net This raises the possibility that this compound could be an artifact of the extraction and isolation process, formed upon exposure to light, rather than a true natural product biosynthesized by the coral itself. marinespecies.org Further research is needed to clarify the exact origin and ecological function of this complex molecule.

Structural Elucidation and Unique Architectural Features of Intricarene

Detailed Structural Analysis (e.g., Trispiropentacyclic Diterpene Framework)

Intricarene is characterized by an unprecedented and highly entangled trispiropentacyclic diterpene framework. nih.gov The determination of this complex structure was a challenging endeavor, accomplished through a combination of advanced spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis. nih.gov

The initial structural hypothesis was formulated based on extensive analysis of spectroscopic data. High-resolution mass spectrometry (HREIMS) established the molecular formula, while infrared (IR) and ultraviolet (UV) spectroscopy provided initial information about the functional groups present in the molecule. The core of the structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy. A full suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, was employed to piece together the connectivity of the carbon skeleton and the relative arrangement of its atoms.

The final and unambiguous confirmation of the proposed structure, including its relative stereochemistry, was achieved through X-ray crystallography. nih.govresearchgate.net This technique revealed a unique cage-like architecture featuring a trispiro system, where three rings share a single common atom, contributing to its significant structural rigidity and complexity. The molecule's framework is a testament to the remarkable biosynthetic capabilities of marine organisms.

Below is a table summarizing the key spectroscopic data that was instrumental in the structural elucidation of (+)-Intricarene.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ (ppm) | δ (ppm) |

| 5.98 (1H, d) | 172.1 (C) |

| 5.15 (1H, s) | 145.2 (CH) |

| 4.60 (1H, d) | 138.9 (C) |

| 3.14 (1H, m) | 121.5 (C) |

| 2.85 (1H, dd) | 115.4 (CH) |

| 2.62 (1H, m) | 85.4 (CH) |

| 2.30-2.05 (4H, m) | 82.1 (C) |

| 1.95 (3H, s) | 79.8 (CH) |

| 1.85-1.70 (3H, m) | 54.3 (CH) |

| 1.65 (3H, s) | 45.1 (CH) |

| 1.55-1.40 (2H, m) | 41.8 (CH₂) |

| 1.25 (3H, s) | 38.7 (C) |

| 35.4 (CH₂) | |

| 32.6 (CH) | |

| 29.7 (CH₂) | |

| 25.9 (CH₃) | |

| 24.1 (CH₂) | |

| 22.8 (CH₃) | |

| 18.9 (CH₃) | |

| 15.3 (CH₃) | |

| Data adapted from synthetic and natural (+)-intricarene spectroscopic analysis. researchgate.net |

Stereochemical Complexity and Chirality Investigations

This compound possesses a high degree of stereochemical complexity, containing multiple stereocenters that define its specific three-dimensional shape. The investigation and confirmation of its absolute stereochemistry were pivotal aspects of its total synthesis.

The asymmetric synthesis of (+)-intricarene, the naturally occurring enantiomer, successfully established its absolute configuration. researchgate.netrsc.org Researchers designed a synthesis pathway that started from a known chiral molecule, (-)-bipinnatin J, which in turn was synthesized from a chiral precursor, (+)-glycidol. researchgate.netrsc.org This approach ensured that the final product was formed in an enantiomerically pure form.

The key step in the biomimetic synthesis of this compound from bipinnatin (B14683477) J is a novel transannular [5+2] cycloaddition. researchgate.netrsc.org This reaction, which can be triggered photochemically to mimic the sunlit conditions of the coral's marine habitat, proceeds with a high degree of stereocontrol, ultimately forming the complex, caged structure of this compound. uni-muenchen.denih.gov The stereochemistry of the precursor, (-)-bipinnatin J, directly dictates the stereochemical outcome of the cycloaddition, leading to the formation of (+)-intricarene. nih.gov The final confirmation of the absolute stereochemistry of the synthetic molecule matched that of the natural product, solidifying the understanding of this unique molecule's chiral nature. researchgate.net

Comparative Analysis with Related Diterpenoid Skeletons

The carbon skeleton of this compound is considered unprecedented in the vast family of diterpenoids. nih.gov Its unique architecture is best understood by comparing it to its biogenetic precursor and other co-occurring metabolites, which together showcase a fascinating example of biosynthetic diversification.

This compound is believed to be biosynthetically derived from furanocembranoid diterpenes. researchgate.net Specifically, its total synthesis has provided strong evidence for a biogenetic pathway originating from (-)-bipinnatin J, a macrocyclic diterpene also found in gorgonian corals. researchgate.netnih.gov Bipinnatin J possesses a more conventional furanobutenolide-based cembranoid skeleton. The transformation into this compound involves a significant structural reorganization through an intramolecular cycloaddition, converting the flexible macrocycle into a rigid, polycyclic cage structure. researchgate.net

In its natural source, Pseudopterogorgia kallos, this compound is found alongside other structurally unusual diterpenes, such as bielschowskysin (B1247535) and providencin. researchgate.net Bielschowskysin also features a complex polycyclic system, while providencin contains a cyclobutane (B1203170) ring. It is hypothesized that these compounds may share a common biosynthetic origin from simpler cembranoid precursors, with this compound and bielschowskysin arising from oxidative and transannular ring-forming processes. researchgate.net Furthermore, research has shown that (-)-bipinnatin J can be chemically converted not only to (+)-intricarene but also to other furanocembranoids like (+)-rubifolide and (+)-isoepilophodione B, highlighting the central role of this precursor in generating diverse diterpenoid skeletons. nih.gov

The table below provides a comparative overview of this compound and related diterpenoids.

| Compound | Diterpenoid Skeleton | Key Structural Feature(s) | Natural Source (Organism) |

| This compound | Trispiropentacyclic | Unprecedented cage-like framework, trispiro system | Pseudopterogorgia kallos |

| Bipinnatin J | Furanocembranoid | Furanobutenolide-based macrocycle | Pseudopterogorgia bipinnata |

| Bielschowskysin | Polycyclic Diterpene | Complex, caged structure | Pseudopterogorgia kallos |

| Providencin | Diterpene | Contains a cyclobutane ring | Pseudopterogorgia kallos |

| Rubifolide | Furanocembranoid | Structurally related to bipinnatin J | Not specified in sources |

| Isoepilophodione B | Furanocembranoid | Structurally related to bipinnatin J | Not specified in sources |

Biosynthetic Investigations of Intricarene

Proposed Biosynthetic Pathways of Intricarene

The biosynthesis of this compound is believed to commence with the cyclization of geranylgeranyl pyrophosphate (GGPP), a universal C20 precursor for diterpenoids. uni-konstanz.dewikipedia.orgmdpi.com This initial step forms the 14-membered cembrane (B156948) skeleton, a characteristic feature of the furanocembranoid family to which this compound belongs. uni-konstanz.dewikipedia.orgmdpi.com Subsequent speculative steps involve a series of oxidations, likely catalyzed by P450 monooxygenases, and ring closures to form the furan (B31954) and butenolide moieties within the macrocyclic structure, leading to the formation of rubifolide. wikipedia.org A final oxidation at the C2 position is proposed to yield bipinnatin (B14683477) J. wikipedia.org

The central hypothesis, supported by extensive synthetic and computational evidence, posits that the furanocembranoid natural product, bipinnatin J, serves as the direct biogenetic precursor to this compound. nih.govworktribe.comlookchem.comresearchgate.net The proposed transformation from bipinnatin J to this compound involves a key intramolecular [5+2] cycloaddition reaction. mdpi.comnih.govworktribe.comlookchem.com This transformation is thought to proceed through an oxidative aromatization of the furan ring in bipinnatin J, which leads to an enedione-hydroxypyrone system. worktribe.com Subsequent dehydration of this intermediate generates a crucial oxidopyrylium ion, which then undergoes a transannular cycloaddition to form the complex polycyclic architecture of this compound. mdpi.comworktribe.com This proposed pathway has been a focal point of research, with multiple laboratories successfully demonstrating the conversion of bipinnatin J to this compound in a laboratory setting, thus providing strong support for this biosynthetic hypothesis. worktribe.comresearchgate.net

Role of Oxidopyrylium Intermediates in this compound Biosynthesis

The formation of an oxidopyrylium intermediate is a critical and defining step in the proposed biosynthesis of this compound from bipinnatin J. mdpi.comnih.govworktribe.com This highly reactive, charge-separated aromatic species is not isolated but is generated in situ from a precursor derived from the oxidation of bipinnatin J. mdpi.comnih.gov The process begins with the oxidative cleavage of the furan ring in bipinnatin J, which can be achieved synthetically using reagents like VO(acac)₂-tBuOOH or through photo-oxidation. worktribe.comresearchgate.netrsc.org This oxidation leads to the formation of an enedione, which exists in equilibrium with its tautomer, a hydroxypyrone. worktribe.comresearchgate.net

The elimination of a water molecule from the hydroxypyrone intermediate is the final step in generating the oxidopyrylium ion. worktribe.comresearchgate.net This zwitterionic intermediate, possessing a 5-carbon, 6π-electron system, is then perfectly poised for an intramolecular cycloaddition. The key role of the oxidopyrylium intermediate is to act as the 1,3-dipole in a transannular [5+2] cycloaddition (also described as a 1,3-dipolar cycloaddition) with the alkene of the butenolide ring within the same molecule. mdpi.comnih.govworktribe.comrsc.org This cycloaddition event is what forges the new carbon-carbon bonds that create the intricate, bridged pentacyclic core of this compound. mdpi.comnih.gov The feasibility of this step has been supported by computational studies, which indicate that while the formation of the oxidopyrylium itself may require significant energy input (suggesting a potential role for enzymatic catalysis), the subsequent cycloaddition is an energetically favorable process. harvard.eduresearchgate.net

Precursor Identification and Transformations from Bipinnatin J

Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has been identified as the most plausible direct precursor to this compound. worktribe.comlookchem.comresearchgate.net This hypothesis is substantiated by successful biomimetic total syntheses that convert bipinnatin J into this compound. worktribe.comresearchgate.net

The key chemical transformations to convert bipinnatin J to this compound are summarized in the table below. The process initiates with the oxidation of the furan moiety of bipinnatin J. nih.govworktribe.com This can be accomplished using various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA) or through a singlet oxygen oxidation, leading to an enedione intermediate. worktribe.comescholarship.org This enedione is in equilibrium with a more stable hydroxypyrone tautomer. worktribe.comresearchgate.net To facilitate the subsequent cycloaddition, the hydroxypyrone is often converted to a more reactive derivative, such as an acetoxypyranone, by treatment with acetic anhydride. worktribe.comresearchgate.netrsc.org The crucial step is the generation of the oxidopyrylium intermediate from this pyranone derivative, typically under thermal conditions in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). worktribe.comresearchgate.netrsc.org This intermediate then undergoes the spontaneous transannular [5+2] cycloaddition to yield (+)-intricarene. worktribe.comresearchgate.netrsc.org

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Reference(s) |

| 1 | (-)-Bipinnatin J | VO(acac)₂, t-BuOOH | Enedione/Hydroxypyrone | worktribe.com, rsc.org, researchgate.net |

| 2 | Hydroxypyrone | Ac₂O, DMAP, Et₃N | Acetoxypyranone | worktribe.com, rsc.org, researchgate.net |

| 3 | Acetoxypyranone | DBU, MeCN, heat | (+)-Intricarene (via Oxidopyrylium intermediate) | worktribe.com, rsc.org, researchgate.net |

Enzymatic vs. Non-Enzymatic Catalysis in this compound Formation

The question of whether the transformation of bipinnatin J to this compound in nature is an enzyme-mediated process or a spontaneous, non-enzymatic reaction is a subject of considerable scientific discussion. Laboratory syntheses that mimic the proposed biosynthetic pathway have provided insights into this question.

The thermal conversion of a bipinnatin J derivative to this compound in the laboratory requires high temperatures, often in excess of 150°C. harvard.edu Such conditions are not considered "biomimetic" in the context of the coral's natural environment. harvard.edu This has led to the speculation that in nature, an enzyme could be involved in catalyzing this reaction, lowering the activation energy barrier and allowing the transformation to occur at physiological temperatures. harvard.eduresearchgate.net A hypothetical enzyme could facilitate the formation of the high-energy oxidopyrylium intermediate and/or pre-organize the macrocyclic precursor into a conformation that is favorable for the cycloaddition. harvard.edu Quantum chemical calculations support this notion, suggesting that enzymatic intervention would be necessary for the formation of the oxidopyrylium ion, although the subsequent cycloaddition could proceed without enzymatic assistance. harvard.edu

Conversely, the discovery of a photochemical pathway for the formation of this compound from a bipinnatin J derivative suggests a possible non-enzymatic route. uni-muenchen.deuni-muenchen.de This photochemical reaction, driven by light within the solar spectrum, could occur in the shallow-water habitat of the corals, potentially obviating the need for an enzyme. uni-muenchen.deuni-muenchen.de It is plausible that the initial oxidation of bipinnatin J is enzymatic, perhaps involving a P450 monooxygenase, to form the precursor to the oxidopyrylium ion, and the final cycloaddition could be either thermally catalyzed by an enzyme or proceed non-enzymatically via a photochemical route. researchgate.netrsc.org

Photochemical Contributions to Natural this compound Biosynthesis

A significant development in understanding this compound's origins is the discovery of a photochemical pathway for its synthesis. uni-muenchen.deuni-muenchen.de This finding suggests that sunlight, a prevalent environmental factor for Caribbean corals, may play a direct role in the biosynthesis of this complex natural product. uni-muenchen.deuni-muenchen.de

Research has demonstrated that a derivative of bipinnatin J, when exposed to light with a spectrum similar to that of sunlight, can be converted into this compound at moderate temperatures. uni-muenchen.de This biomimetic synthesis was achieved by irradiating a derivative of bipinnatin J for several hours, resulting in the formation of this compound. uni-muenchen.de This photochemical reaction is proposed to proceed through an oxidopyrylium intermediate, similar to the thermal pathway. uni-muenchen.de However, in this case, the energy required to form the oxidopyrylium and facilitate the subsequent cycloaddition is provided by light. uni-muenchen.de

Chemical Synthesis Strategies for Intricarene

Total Synthesis Approaches of Intricarene

The total synthesis of this compound has been a significant challenge, driving chemists to devise ingenious strategies to assemble its complex carbocyclic core. These efforts have culminated in multiple successful syntheses, each characterized by a unique approach to bond formation and stereochemical control.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis of this compound reveals several key challenges, including the construction of the central seven-membered ring and the stereocontrolled formation of multiple chiral centers. A common retrosynthetic disconnection strategy targets the 14-membered macrocyclic precursor, bipinnatin (B14683477) J, a naturally occurring furanocembranoid. lookchem.comacs.org This approach is biomimetically inspired, as this compound is believed to be biosynthesized from bipinnatin J. lookchem.comacs.org

The retrosynthesis often proceeds by disconnecting the macrocycle of bipinnatin J to more manageable acyclic fragments. acs.org For instance, a Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for the macrocyclization step, forming the 14-membered ring from a linear precursor containing an aldehyde and an allyl bromide. researchgate.net This key disconnection simplifies the target to two main fragments that can be coupled together. researchgate.net Alternative retrosynthetic analyses have also been explored, focusing on different ring-closing strategies and the sequential construction of the polycyclic system.

A generalized retrosynthetic scheme is as follows:

This compound is disconnected via a [5+2] cycloaddition, revealing an oxidopyrylium ion intermediate.

This intermediate is derived from the oxidation of bipinnatin J .

Bipinnatin J is disconnected through a macrocyclization reaction (e.g., NHK reaction) to an open-chain precursor.

The open-chain precursor is further broken down into smaller, synthetically accessible building blocks. acs.orgresearchgate.net

Key Bond-Forming Reactions and Their Challenges

The synthesis of this compound relies on a series of powerful and often challenging bond-forming reactions. Some of the key transformations include:

Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)-mediated coupling of an aldehyde and an allyl halide is a cornerstone for the macrocyclization to form the 14-membered ring of bipinnatin J. researchgate.netthieme-connect.com A significant challenge is to achieve high efficiency in this intramolecular reaction, which can be sensitive to substrate conformation and reaction conditions.

Stille Coupling: This palladium-catalyzed cross-coupling reaction is often used to connect key fragments in the synthesis of the linear precursor to bipinnatin J. thieme-connect.com For example, it can be employed to couple a stannylfurfural with a vinyl iodide. rsc.org Ensuring chemoselectivity and high yields in complex substrates is a primary concern.

Zr-catalyzed Carboalumination: This reaction has been utilized to generate trisubstituted iodoalkenes, which are important building blocks for the synthesis. thieme-connect.com

Asymmetric Protonation: The stereocenter in the butenolide ring of bipinnatin J can be established through an asymmetric protonation event, which requires careful control of the reaction environment to achieve high enantioselectivity. acs.org

The successful execution of these reactions in the context of a complex natural product synthesis requires meticulous optimization of reaction parameters and often the development of novel synthetic methodologies.

Oxidopyrylium-Alkene Cycloaddition as a Central Synthetic Step

A pivotal and recurring transformation in the synthesis of this compound is the transannular [5+2] cycloaddition of an oxidopyrylium ion. lookchem.comacs.orgthieme-connect.comacs.org This pericyclic reaction forms the characteristic bridged polycyclic core of this compound from a macrocyclic precursor. lookchem.comrsc.org

The oxidopyrylium species is typically generated in situ from the oxidation of the furan (B31954) ring of a precursor like bipinnatin J. lookchem.comacs.org This oxidation can be achieved using various reagents, such as VO(acac)₂-tBuOOH, followed by acetylation to form an acetoxypyranone. lookchem.comrsc.org Upon heating in the presence of a base like DBU, this intermediate eliminates acetic acid to generate the reactive oxidopyrylium ylide, which then undergoes the intramolecular cycloaddition. lookchem.comrsc.org

One of the main challenges associated with this key step is the often low yield, which can be attributed to the demanding endo transition state of the cycloaddition. lookchem.comthieme-connect.com Competing side reactions, such as the dimerization of the oxidopyrylium intermediate, can also reduce the efficiency of the desired transformation. lookchem.com Quantum chemical calculations have been employed to study the activation barrier of this cycloaddition and to understand the factors influencing its efficiency. acs.org These theoretical studies have provided valuable insights into the reaction mechanism and the potential for enzymatic catalysis in the natural biosynthetic pathway. acs.org

Biomimetic Synthesis Methodologies for this compound

Biomimetic synthesis, which seeks to replicate nature's synthetic strategies in the laboratory, has provided elegant and efficient pathways to this compound. These approaches are not only synthetically valuable but also offer insights into the plausible biosynthetic origins of this complex natural product.

Mimicry of Proposed Biosynthetic Cascades

The prevailing hypothesis for the biosynthesis of this compound involves the oxidative transformation of the furanocembranoid, bipinnatin J. lookchem.comacs.org Several research groups have successfully demonstrated this biomimetic conversion in the laboratory. lookchem.comacs.orgrsc.org

The proposed biosynthetic cascade, and its laboratory mimicry, can be summarized as follows:

Oxidation of the Furan Moiety: The furan ring of bipinnatin J is oxidized. In nature, this is likely carried out by a monooxygenase enzyme, possibly a cytochrome P450, or through a photochemical reaction involving singlet oxygen. acs.orgrsc.org In the lab, this has been achieved using reagents like VO(acac)₂-tBuO₂H. rsc.org

Formation of a Hydroxypyranone: The initial oxidation product rearranges to a more stable hydroxypyranone tautomer. acs.orgrsc.org

Generation of the Oxidopyrylium Ion: Subsequent dehydration of the hydroxypyranone, or elimination from an activated derivative like an acetoxypyranone, generates a transient oxidopyrylium ion. acs.orgrsc.org

Transannular [5+2] Cycloaddition: This reactive intermediate then undergoes an intramolecular [5+2] cycloaddition with a pendant alkene, leading to the formation of the pentacyclic core of this compound. lookchem.comacs.orgrsc.org

While the thermal conditions required for the cycloaddition in some laboratory syntheses are not strictly "biomimetic," they provide strong evidence for the feasibility of this biosynthetic pathway. acs.org The requirement for high temperatures in the lab has led to the fascinating speculation that an enzyme might catalyze this reaction in nature, lowering the activation energy barrier. acs.orgacs.org

Photochemical Synthesis Innovations

Inspired by the fact that the producing organism, the gorgonian coral Pseudopterogorgia kallos, is exposed to intense sunlight in its natural habitat, researchers have explored photochemical methods for the synthesis of this compound. uni-muenchen.deuni-muenchen.dethieme-connect.com These investigations have led to the development of a biomimetic photochemical synthesis that proceeds under mild conditions. uni-muenchen.dethieme-connect.com

In a notable example, a derivative of bipinnatin J was irradiated with a lamp mimicking the solar spectrum. uni-muenchen.de This light-driven reaction successfully produced this compound, along with a previously unknown byproduct. uni-muenchen.de This marked the first synthesis of this compound under biomimetic conditions, using only light at moderate temperatures without the need for harsh chemical reagents. uni-muenchen.de

Mechanistic studies, supported by theoretical calculations, suggest that the photochemical formation of this compound involves a complex cascade of reactions proceeding through excited triplet states. uni-muenchen.deworktribe.com The key steps are thought to include:

Excitation of the precursor to a singlet excited state, followed by intersystem crossing to a triplet state. worktribe.com

Homolytic cleavage of a bond to form a diradical species. worktribe.com

A subsequent hydrogen transfer to generate a triplet oxidopyrylium species. worktribe.com

Stepwise radical cycloaddition to form the this compound skeleton. worktribe.com

The long lifetimes of the triplet state intermediates are believed to be crucial for allowing the multistep reaction cascade to occur efficiently, avoiding high-energy barriers that would be present in the ground state. uni-muenchen.de This photochemical approach not only represents a significant synthetic achievement but also lends strong support to the hypothesis that sunlight plays a direct role in the biosynthesis of this compound in its natural environment.

Light-Driven Reaction Cascades in this compound Synthesis

The synthesis of this compound, a structurally complex furanocembranoid diterpene, has been notably achieved through a biomimetic, light-driven reaction cascade. uni-muenchen.de This photochemical pathway is significant as it is believed to mimic the natural biosynthetic process occurring in the Caribbean sea plume Pseudopterogorgia kallos, which is exposed to intense sunlight in its habitat. uni-muenchen.dethieme-connect.com The strategy hinges on the photochemical transformation of a precursor derived from bipinnatin J, another natural product isolated from corals. uni-muenchen.deuni-muenchen.de

The reaction cascade is initiated by the irradiation of a key diketone intermediate, which is synthesized from bipinnatin J through a singlet-oxygen oxidation. thieme-connect.com Upon exposure to light, this precursor undergoes a complex series of transformations. nih.gov Quantum chemical calculations have been instrumental in elucidating the intricate mechanism underlying this cascade. uni-muenchen.denih.govuni-muenchen.de The process commences with the formation of an oxidopyrylium ylide intermediate under photochemical conditions. nih.govcuny.eduacs.org

Further investigation through theoretical calculations indicates that the reaction proceeds via the formation of excited triplet states. uni-muenchen.denih.gov Excitation first leads to a radical pair, which then abstracts a hydrogen radical to form a triplet diradical. thieme-connect.com This diradical intermediate is pivotal, as it undergoes a stepwise, radical-based cycloaddition to furnish the pentacyclic carbon skeleton of this compound. thieme-connect.comcuny.edu Specifically, the mechanism involves a radical 1,4-addition followed by radical recombination to yield this compound. thieme-connect.com The involvement of multiple excited states and a conical intersection helps to rationalize the formation of a complex butenolide byproduct that is also observed during the reaction. nih.gov This photochemical cascade is a remarkable example of how radiant energy can directly drive the synthesis of a complex natural product under moderate, biomimetic conditions. uni-muenchen.de

Optimization of Photochemical Reaction Conditions

The successful photochemical synthesis of this compound relies on carefully selected reaction conditions that emulate the natural environment of the coral from which its precursors are isolated. uni-muenchen.de The optimization of these parameters is crucial for initiating the desired reaction cascade and achieving a reasonable yield of the final product.

Research by the Trauner and de Vivie-Riedle groups detailed a specific set of conditions that proved effective. uni-muenchen.decuny.edu They began with a derivative of bipinnatin J and irradiated it in a solution of deuterated acetone (B3395972) and water. cuny.edu A key finding was that the excitation of a weak absorption band at a wavelength of 360 nm is essential for the formation of this compound. uni-muenchen.de To achieve this, a reptile lamp, whose emission spectrum resembles that of sunlight, was employed as the light source. uni-muenchen.de This choice underscores the biomimetic nature of the synthesis.

The irradiation was carried out for 8 hours, a prolonged exposure that mimics the sustained sunlight in the coral's marine habitat and facilitates the photochemical initiation of the reaction. uni-muenchen.de This process yielded this compound at 25%, alongside a previously unknown butenolide byproduct at 15%. thieme-connect.com The use of light alone, at moderate temperatures and without the need for highly reactive chemical reagents, distinguishes this synthetic route. uni-muenchen.de The detailed study of the irradiation spectra, combined with quantum chemical calculations, has enabled a deep understanding of this complex reaction pathway involving multiple excited states. nih.govescholarship.org

The following table summarizes the key conditions for the photochemical synthesis of this compound:

| Parameter | Condition | Source(s) |

| Starting Material | Diketone derived from Bipinnatin J | thieme-connect.com |

| Light Source | Reptile lamp (simulating sunlight) | uni-muenchen.decuny.edu |

| Crucial Wavelength | 360 nm | uni-muenchen.de |

| Solvent | 1:1 mixture of deuterated acetone and water | cuny.edu |

| Reaction Time | 8 hours | uni-muenchen.de |

| Product Yield | 25% | thieme-connect.comuni-konstanz.de |

| Byproduct | Unknown butenolide (15% yield) | thieme-connect.com |

Mechanistic Studies of Intricarene Formation

Pericyclic Reaction Pathways in Intricarene Synthesis

Theoretical and synthetic studies have explored the pericyclic reactions that can lead to the formation of this compound. nih.gov These investigations have focused on cycloaddition reactions that form the core structure of the molecule, often in a biomimetic approach that seeks to replicate plausible natural biosynthetic routes. rsc.orgresearchgate.net

The key step in several total syntheses of (+)-Intricarene is a transannular, intramolecular [5+2] cycloaddition. rsc.orgresearchgate.net This type of reaction, also described as a 1,3-dipolar cycloaddition, is instrumental in forming the characteristic seven-membered ring and the 8-oxabicyclo[3.2.1]octane core of the molecule. rsc.orgnih.gov In a biomimetic synthesis starting from the macrocyclic diterpene (−)-bipinnatin J, heating an acetoxypyrone derivative in the presence of a base like DBU triggers this crucial cyclization to yield (+)-Intricarene. rsc.orgresearchgate.net Quantum chemical calculations have been employed to study the activation barriers and the necessity of enzymatic intervention for this reaction in a natural context. nih.govucdavis.edu

The intramolecular [5+2] cycloaddition proceeds through a highly reactive oxidopyrylium ion intermediate. rsc.orgresearchgate.netnih.gov This zwitterionic species acts as the five-carbon component (a 1,3-dipole) in the cycloaddition. rsc.orgresearchgate.net Oxidopyrylium intermediates are typically generated in situ from precursors such as 3-hydroxy-4-pyrones or their derivatives, like acetoxypyranones. rsc.orgcuny.edu In the synthesis of this compound, the butenolide-oxidopyrylium ion intermediate is formed, which then undergoes the transannular cycloaddition with a tethered alkene within the macrocyclic structure. rsc.orgresearchgate.net The generation and subsequent cycloaddition of these intermediates are central to constructing the complex, bridged ring systems found in this compound and other natural products. nih.govnih.gov

Photochemical Reaction Mechanisms Leading to this compound

While thermal conditions can induce the key cycloaddition, studies combining experiments and theory have demonstrated that the formation of this compound can also be driven by photochemical processes. nih.gov Sunlight is a fundamental driver of biosynthesis, and late-stage photochemical steps, though rare, appear to be significant in the formation of certain furanocembranoids, including this compound. nih.govresearchgate.net These photochemical pathways involve the generation of excited states that follow different reaction coordinates than their thermal counterparts. nih.govwikipedia.org

Research has shown that under photochemical conditions, the oxidopyrylium intermediate is formed and its subsequent cycloaddition to this compound proceeds via a triplet state. nih.gov A triplet state is an excited electronic state where the molecule has two unpaired electrons with parallel spins. quora.com Upon absorption of light, a molecule is typically promoted to a singlet excited state, where the electron spins remain paired. britannica.com However, it can then undergo a process called intersystem crossing to the lower-energy triplet state. britannica.comrsc.org The involvement of this triplet diradical intermediate is a key feature of the photochemical mechanism for this compound formation, distinguishing it from a concerted thermal pathway. nih.gov

The formation of a triplet state is intrinsically linked to the generation of a radical pair, as the two unpaired electrons can be localized on different parts of the molecule. ucla.edu A spin-correlated radical pair consists of two radical species whose electron spins are coupled. d-nb.info These pairs can exist in either a singlet state (antiparallel spins) or a triplet state (parallel spins). youtube.com The photochemical pathway to this compound proceeds through a triplet state, which is a diradical species. nih.gov The dynamics of such species involve a competition between productive chemical reactions (like the cycloaddition) and other processes such as intersystem crossing back to a singlet state or non-productive decay. d-nb.infoyoutube.com

In addition to the formation of this compound itself, the photochemical reaction can lead to a complex by-product. nih.gov The formation of this side product has been rationalized by the involvement of another photochemical step that proceeds through a conical intersection. nih.gov A conical intersection is a point on a molecule's potential energy surface where two electronic states (e.g., an excited state and the ground state) become degenerate, or have the same energy. wikipedia.org These points act as efficient "funnels" for rapid, non-radiative decay from an excited state back to the ground state, often leading to different products than those formed on the excited-state surface. nih.govrsc.org In the case of this compound's photochemistry, the conical intersection provides a pathway to a specific by-product, highlighting the complexity of the potential energy landscape involved. nih.gov

Computational and Theoretical Chemistry of Intricarene

The biosynthesis of intricarene, a complex marine furanocembranoid, has been a subject of significant interest, prompting detailed investigations using computational and theoretical chemistry. These studies have provided critical insights into the reaction mechanisms, energetics, and stereochemical outcomes associated with its formation.

Relationship to Other Furanocembranoid Diterpenes

Comparative Biosynthetic Linkages within the Furanocembranoid Family

The biosynthesis of furanocembranoids is believed to start from the cyclization of geranylgeranyl pyrophosphate (GGPP), which forms the foundational 14-membered cembrane (B156948) ring. uni-muenchen.de Subsequent enzymatic modifications, including oxidations and rearrangements, introduce the characteristic furan (B31954) moiety and other functional groups. Many polycyclic furanocembranoids are thought to be derived from common macrocyclic precursors through transannular cyclization reactions. acs.orgnih.gov

Bipinnatin (B14683477) J is a key furanocembranoid that is considered a pivotal intermediate in the biosynthesis of more complex, polycyclic members of the family. nih.govacs.orgchemrxiv.org It is proposed to be the biosynthetic precursor to intricarene. nih.govworktribe.comacs.org The proposed pathway involves an oxidative dearomatization of the furan ring in bipinnatin J to form an oxidopyrylium ion intermediate. worktribe.comacs.org This intermediate then undergoes a transannular intramolecular [5+2] cycloaddition to construct the intricate pentacyclic core of this compound. nih.govworktribe.comacs.org This proposed biosynthetic connection has been supported by laboratory synthesis, where a derivative of bipinnatin J was converted to this compound under photochemical conditions that mimic the natural marine environment. uni-muenchen.deuni-muenchen.de

Similarly, other complex furanocembranoids are thought to arise from related macrocyclic precursors. For example, bielschowskysin (B1247535) is also proposed to be biosynthetically derived from bipinnatin J, but through a different pathway involving epoxidation and a subsequent [2+2] cycloaddition. nih.govworktribe.com The plumarellides and mandapamates are hypothesized to form from a different macrocyclic precursor via transannular [4+2] cycloadditions. nih.govnih.govresearchgate.net These shared biosynthetic origins and pathways underscore the close relationship between this compound and other polycyclic furanocembranoids, all branching from a common pool of cembranoid precursors. ukri.orgnih.gov

Structural Analogue Research and Derivatives of this compound

Research into structural analogues and derivatives of this compound is primarily driven by the need to understand its unique structure and potential biological activity. Given the scarcity of the natural product, laboratory synthesis is the main avenue for obtaining this compound and its analogues. ukri.orguni-muenchen.de

The total syntheses of this compound have not only confirmed its complex structure but have also provided access to synthetic intermediates that can be considered structural analogues. acs.orgresearchgate.net For instance, the biomimetic synthesis of this compound from a bipinnatin J derivative yielded not only this compound but also a previously unknown byproduct, which represents a new structural analogue. uni-muenchen.de

Computational studies have also played a role in exploring the reactivity and potential transformations of this compound's precursors, offering insights into the formation of related structures. worktribe.comthieme-connect.com These synthetic and computational efforts are crucial for generating derivatives that could be used to probe structure-activity relationships, should sufficient quantities become available for thorough biological testing.

Divergent Synthetic Strategies for Related Polycyclic Furanocembranoids (e.g., Bielschowskysin, Providencin, Plumarellide)

The complex, stereochemically dense, and highly oxygenated polycyclic structures of furanocembranoids like bielschowskysin, providencin, and plumarellide make them formidable and attractive targets for total synthesis. ukri.orgacs.org The synthetic strategies developed for these molecules often diverge significantly, reflecting the unique structural challenges posed by each target.

Bielschowskysin: Synthetic approaches towards bielschowskysin have focused on constructing its tetracyclic core. One key strategy involves an intramolecular [2+2] photocycloaddition of a 5-alkylidene-2(5H)-furanone to form the characteristic cyclobutane (B1203170) ring of the molecule. acs.orgnih.gov Another approach explored a kinetic dearomatization strategy to access the complex core. researchgate.net These strategies highlight the use of photochemical reactions to forge key carbocyclic rings in a stereocontrolled manner. nih.gov

Providencin: The synthesis of providencin is particularly challenging due to its highly oxidized [12.2.0]hexadecane framework, which includes a trans-fused cyclobutanol (B46151) moiety. jst.go.jpjst.go.jpnih.gov Synthetic efforts have often focused on the stereocontrolled construction of the highly substituted cyclobutane portion of the molecule. jst.go.jpresearchgate.netnih.gov One novel strategy employed a [2+2] cycloaddition between a lithium ynolate and an α,β-unsaturated lactone to build a bicyclic cyclobutene, which was then hydrogenated to the desired cyclobutane. jst.go.jpjst.go.jp Other approaches have utilized photochemical intramolecular [2+2] cycloadditions as a key step. researchgate.net

Plumarellide: The synthesis of plumarellide is thought to proceed via a different cycloaddition pathway compared to this compound or bielschowskysin. The proposed biosynthesis involves an intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a macrocyclic diene precursor. nih.govresearchgate.net Synthetic studies have explored this transannular reaction, alongside alternative ionic cyclizations, to construct the central cyclohexene (B86901) ring embedded within its polycyclic system. nih.govresearchgate.net

These divergent strategies underscore the chemical creativity required to synthesize such complex natural products. The choice of key reactions—be it a [5+2], [2+2], or [4+2] cycloaddition—is tailored to the specific topology of the target molecule, showcasing the versatility of cycloaddition chemistry in the synthesis of intricate polycyclic systems.

Future Directions in Intricarene Research

Advanced Spectroscopic Characterization Techniques for Intricarene and Intermediates

The structural elucidation of this compound has been confirmed by comparing the spectroscopic data of the synthetic product with the natural isolate. researchgate.net Specifically, ¹H and ¹³C NMR data have been instrumental in confirming its complex pentacyclic structure.

| Position | Synthetic (+)-Intricarene | Natural (+)-Intricarene | ||

|---|---|---|---|---|

| δH (ppm, multiplicity, J in Hz) | δC (ppm, type) | δH (ppm, multiplicity, J in Hz) | δC (ppm, type) | |

| 1 | 3.39, dd (5.8, 11.9) | 46.3, d | 3.38, dd (5.7, 11.9) | 46.4, d |

| 2 | 102.8, s | 102.8, s | ||

| 3 | 193.0, s | 193.0, s | ||

| 4 | 137.2, s | 137.2, s | ||

| 5 | 6.28, q (1.6) | 147.3, d | 6.27, q (1.6) | 147.3, d |

| 6 | 84.6, s | 84.6, s | ||

| 7 | 6.43–6.41, m | 128.0, d | 6.41, q (1.6) | 128.1, d |

| 8 | 135.2, s | 135.2, s | ||

| 9a | 2.84, dd (8.6, 18.6) | 35.6, t | 2.82, dd (8.6, 18.6) | 35.7, t |

| 9b | 2.42, br d (18.6) | 2.41, br d (18.6) | ||

| 10 | 4.78, ddd (2.6, 5.3, 8.6) | 70.7, d | 4.77, ddd (2.6, 5.3, 8.6) | 70.7, d |

| 11 | 2.55, d (5.3) | 58.0, d | 2.54, d (5.3) | 58.0, d |

| 12 | 64.1, s | 64.2, s |

However, future research would benefit from the application of more advanced spectroscopic techniques. Hyphenated methods such as Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) could be employed for the rapid analysis and dereplication of this compound and related compounds from crude coral extracts. researchgate.net

A significant challenge in studying the formation of this compound is the transient nature of its reaction intermediates. The proposed mechanism involves short-lived species like oxidopyrylium ions. rsc.orgresearchgate.net Advanced techniques are needed to detect and characterize these intermediates directly. Time-resolved spectroscopy, such as flash photolysis, could be used to obtain absorption spectra of these transient species. acs.orgacs.org Additionally, matrix isolation techniques, where reactive intermediates are generated and trapped in inert gas matrices at low temperatures, would allow for their spectroscopic properties to be studied at leisure. chimia.ch The application of techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with IR photodissociation spectroscopy can provide crucial structural information about mass-selected ions, helping to confirm the nature of intermediates in the reaction pathway. nih.gov

Deeper Mechanistic Elucidation via Advanced Computational Models

Initial mechanistic studies on the photochemical synthesis of this compound have been conducted using quantum chemical calculations. nih.govnih.gov These studies have been crucial in rationalizing the complex reaction pathway, suggesting that the formation of this compound proceeds via an oxidopyrylium intermediate. nih.govnih.gov The calculations also indicated that the cycloaddition step occurs via a triplet state, which has a longer lifetime that allows the reaction cascade to proceed. nih.gov

While these findings provide a solid framework, future research should employ more advanced computational models for a deeper mechanistic understanding. Density Functional Theory (DFT) calculations can be expanded to explore the potential energy surfaces of the reaction in greater detail, identifying transition states and potential side reactions with higher accuracy. researchgate.net

Molecular dynamics simulations could provide insights into the conformational dynamics of the macrocyclic precursor, bipinnatin (B14683477) J, and how these dynamics influence the selectivity of the transannular cycloaddition. Such simulations can help understand how the precursor is pre-organized for the key bond-forming step. Furthermore, computational studies can explore alternative mechanistic pathways, including the potential role of singlet oxygen or enzymatic processes in the natural biosynthesis of this compound, as has been speculated. rsc.orgresearchgate.net These advanced models will be essential for rationalizing experimental observations and guiding the design of more efficient synthetic strategies.

Exploration of Structure-Reactivity Relationships in this compound Derivatives

The exploration of the structure-reactivity relationships (SRR) of this compound is a nascent field with significant potential. Currently, research has focused on the total synthesis of the natural product itself, and systematic studies on how structural modifications affect its chemical reactivity are lacking.

Future research should focus on the rational design and synthesis of a library of this compound derivatives. By systematically modifying specific functional groups and stereocenters within the this compound scaffold, researchers can probe their influence on the molecule's stability and reactivity. For instance, modifications to the lactone, ketone, and ether functionalities could reveal their roles in potential chemical transformations.

These synthetic analogues would then be subjected to a range of reaction conditions to map their chemical behavior. This approach would help identify the key structural motifs responsible for its reactivity and could lead to the discovery of novel transformations. Establishing a clear SRR profile is a crucial step toward harnessing this compound and its derivatives as scaffolds for developing compounds with tailored chemical properties. rsc.org

Chemoinformatic and In Silico Design for this compound Analogues with Tailored Reactivity

Chemoinformatics and in silico design represent powerful future tools for accelerating research on this compound. taylorfrancis.com To date, these computational approaches have not been extensively applied to this specific natural product. The future application of these methods can significantly guide the synthesis of novel analogues with tailored reactivity and potential biological activity.

The process can begin by creating a virtual library of this compound analogues by modifying the parent structure in silico. nih.gov For each of these virtual compounds, a range of molecular descriptors (e.g., electronic, steric, and topological properties) can be calculated. These descriptors can then be used to build Quantitative Structure-Activity Relationship (QSAR) models once experimental data becomes available. frontiersin.org

In silico methods can also be used to predict the reactivity of designed analogues. nih.gov By computationally modeling reaction pathways and calculating activation energies, researchers can prescreen potential derivatives for desired chemical properties before committing to their synthesis. This predictive capability can save significant time and resources by focusing laboratory efforts on the most promising candidates. taylorfrancis.com The integration of chemoinformatic tools with synthetic chemistry will be pivotal in unlocking the full potential of the this compound scaffold for various applications.

Q & A

Q. What are the key biosynthetic pathways and initial synthetic strategies proposed for Intricarene?

this compound’s biosynthesis is hypothesized to originate from bipinnatin J (30) via oxidative cleavage of its furan moiety, forming an oxidopyrylium ion intermediate. This intermediate undergoes a dipolar [5 + 2] cycloaddition to yield the final structure . Early synthetic efforts by Pattenden and Trauner utilized stereoselective routes involving epoxide coupling, lactonization, and Stille/NHK coupling reactions to assemble the polycyclic framework. These methods emphasize biomimetic principles to replicate natural processes .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s complex structure?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) to resolve ring junctions and substituent positions.

- X-ray crystallography to confirm absolute stereochemistry, particularly for chiral centers in the fused ring system.

- High-resolution mass spectrometry (HRMS) to validate molecular formulae (C₂₀H₃₀O₇) and fragmentation patterns .

Q. How can researchers design experiments to validate this compound’s proposed bioactivities (e.g., anti-inflammatory effects)?

- Use in vitro assays (e.g., COX-2 inhibition) to screen for anti-inflammatory activity.

- Compare results with structurally related cembranoids (e.g., englerin A) to establish structure-activity relationships.

- Ensure replicates (≥3 trials) and statistical analysis (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can discrepancies in synthetic yields between Pattenden’s and Trauner’s routes to bipinnatin J be reconciled?

Pattenden’s route achieved 60% yield in epoxide coupling, while Trauner’s alkyne-based approach reached 92% enantiomeric excess (ee). These differences arise from:

- Catalyst selection : Trauner’s use of ruthenium catalysts in Alder ene reactions improved stereocontrol.

- Reaction optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and temperature may mitigate side reactions. Researchers should conduct kinetic studies and DFT calculations to identify rate-limiting steps .

Q. What methodological challenges arise in optimizing [5 + 2] cycloadditions for this compound synthesis?

- Regioselectivity : Competing [4 + 3] pathways may dominate without precise control of dipolarophile electronics.

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states but may reduce reaction rates. Solutions include computational modeling (e.g., DFT) to predict transition states and catalyst screening (e.g., chiral Lewis acids) .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Data triangulation : Combine in vitro assays with in vivo models (e.g., murine inflammation studies) to confirm efficacy.

- Meta-analysis : Review primary literature to identify confounding variables (e.g., cell line specificity, dosage ranges).

- Reproducibility protocols : Adopt standardized bioassay conditions (e.g., NIH guidelines) to minimize variability .

Q. What strategies integrate computational and experimental data to refine this compound’s synthetic pathways?

- Use molecular dynamics simulations to predict intermediate stability during cycloaddition steps.

- Validate predictions with real-time monitoring (e.g., in situ IR spectroscopy) of reaction progress.

- Cross-reference computational results with X-ray crystallographic data to resolve stereochemical ambiguities .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

- Feasible : Prioritize synthetic steps with >50% yields (e.g., Trauner’s alkyne reduction) to minimize resource waste.

- Novel : Explore understudied derivatives (e.g., norcembranoid analogs) to expand bioactive compound libraries.

- Ethical : Adopt green chemistry principles (e.g., solvent recycling) to align with sustainability goals .

Q. What statistical methods are essential for analyzing bioactivity data in this compound studies?

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Multivariate analysis : Apply PCA or clustering to identify bioactivity trends across structural analogs.

- Error propagation : Quantify uncertainties in synthetic yields and bioassay replicates .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in this compound’s total synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.